BenchChemオンラインストアへようこそ!

RDEA-436

MEK inhibitor human serum potency translational pharmacology

RDEA-436 is a second-generation, non-ATP-competitive, allosteric inhibitor of dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1/2), originally developed by Ardea Biosciences and later acquired by Bayer for oncology and inflammation indications. X-ray crystallography confirms that RDEA-436 occupies an allosteric pocket adjacent to the ATP-binding site of MEK1, a binding mode shared across the MEK inhibitor class but exploited with distinct potency shifts in physiologically relevant human serum conditions.

Molecular Formula
Molecular Weight
Cat. No. B1193659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRDEA-436
SynonymsRDEA436;  RDEA-436;  RDEA 436.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RDEA-436 for Preclinical Oncology Research: A Second-Generation Allosteric MEK1/2 Inhibitor with Differentiated Human-Serum Potency


RDEA-436 is a second-generation, non-ATP-competitive, allosteric inhibitor of dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1/2), originally developed by Ardea Biosciences and later acquired by Bayer for oncology and inflammation indications [1]. X-ray crystallography confirms that RDEA-436 occupies an allosteric pocket adjacent to the ATP-binding site of MEK1, a binding mode shared across the MEK inhibitor class but exploited with distinct potency shifts in physiologically relevant human serum conditions [1]. The compound progressed through human micro-dose pharmacokinetic evaluation and was selected as a clinical development candidate from the Ardea MEK inhibitor 200 series program [2].

Why RDEA-436 Cannot Be Assumed Interchangeable with Other MEK Inhibitors: Serum- and Species-Dependent Potency Rank Reversals


MEK inhibitors as a class exhibit dramatically divergent potency profiles when assayed in the presence of serum, and the rank order of potency shifts depending on whether mouse or human serum is used. RDEA-436 was directly compared with PD-325901 and ARRY-142886 (selumetinib) in identical cellular assays containing 50% serum of different species, revealing that the most potent compound in mouse serum is not the most potent in human serum [1]. This serum-dependent pharmacology means that in vivo efficacy projections based on standard cell-culture IC50 values or mouse serum data are unreliable for cross-compound selection, and substituting one MEK inhibitor for another without species-matched, serum-corrected potency data risks selecting a candidate that underperforms in human-relevant conditions.

RDEA-436 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with PD-325901, ARRY-142886, RDEA119, and Trametinib


Human Serum Potency: RDEA-436 Reverses Rank Order vs. PD-325901 and ARRY-142886 at 50% Human Serum

In a direct head-to-head comparison measuring cellular phospho-ERK levels in A375 human melanoma cells, RDEA-436 was 3.3-fold more potent than PD-325901 and 7.4-fold more potent than ARRY-142886 in the presence of 50% human serum. Critically, this rank order was inverted in 50% mouse serum, where PD-325901 was the most potent compound [1].

MEK inhibitor human serum potency translational pharmacology EC50 shift

Kinase Selectivity Breadth: RDEA-436 Shows MEK1/2 Exclusivity in a 210-Kinase Panel at 10 µM

RDEA-436 was profiled against 210 distinct kinases at 10 µM; only MEK1 and MEK2 were significantly inhibited. This panel is substantially larger than those reported for trametinib (99 kinases at 10 µM, no relevant inhibition) and selumetinib (>40 kinases at 10 µM, <20% inhibition for non-MEK kinases), indicating a highly restricted target profile [1][2][3].

kinase selectivity off-target profiling MEK inhibitor kinase panel screen

CNS Penetration: Brain-to-Plasma AUC Ratio of 0.13 in Rat Demonstrates Low CNS Exposure

Following a single 5 mg/kg oral dose in rats, RDEA-436 achieved a plasma AUC of 8.27 hr·µg/mL and a brain AUC of only 1.05 hr·µg/mL, yielding a brain-to-plasma AUC ratio of 0.127. This contrasts with MEK inhibitors such as PD-325901, which has measurable CNS exposure and has been associated with neurotoxicity in clinical evaluation, and selumetinib, which can cross the blood-brain barrier at elevated plasma concentrations [1][2].

CNS penetration blood-brain barrier AUC ratio safety margin

Mouse Oral Bioavailability: 85% Exceeds Typical MEK Inhibitor Values, Enabling Robust In Vivo Pharmacology

Pharmacokinetic analysis in mice revealed an oral bioavailability of 85% for RDEA-436. This value is at the upper end of the range reported for PD-0325901 in rodent species (56–109% in rat) and above the human absolute oral bioavailability of trametinib (approximately 72%) and selumetinib (approximately 62%) [1][2][3][4].

oral bioavailability pharmacokinetics mouse model in vivo dosing

Human Micro-Dose Half-Life Supports Once-Daily Dosing, a Key Differentiation in Dosing Convenience

In a human micro-dose pharmacokinetic study utilizing Accelerator Mass Spectrometry (AMS), RDEA-436 demonstrated a long terminal half-life consistent with once-daily oral dosing potential. This contrasts with multiple MEK inhibitors requiring twice-daily or more frequent dosing schedules, e.g., selumetinib (half-life ~7.5 h, twice-daily) and trametinib (half-life ~4.5 days but with QD dosing; PK accumulation concerns) [1][2][3].

human micro-dose half-life once-daily dosing AMS pharmacokinetics

RDEA-436 Application Scenarios: Where Its Specific Quantitative Profile Drives Scientific and Procurement Decisions


Human-Relevant Translational Oncology Models Requiring Serum-Corrected MEK Inhibitor Selection

In preclinical tumor xenograft or PDX studies intended to inform clinical candidate selection, the choice of MEK inhibitor should be guided by potency measured under human serum conditions rather than standard cell-culture IC50 values. RDEA-436's EC50 of 57 nM in 50% human serum, superior to both PD-325901 (189 nM) and selumetinib (422 nM) in the same assay [1], makes it the rational procurement choice when human translation fidelity is the primary experimental objective.

Kinase Selectivity-Critical Pathway Dissection Studies

For functional genomics or chemical biology experiments where off-target kinase inhibition could confound interpretation of MEK-dependent phenotypes, RDEA-436's demonstrated exclusivity for MEK1/2 in a 210-kinase panel [2] provides a level of kinome-wide selectivity assurance that exceeds the panel sizes typically reported for trametinib or selumetinib [3][4].

Non-CNS Oncology Models Where CNS Toxicity Is a Dosing Limitation

In preclinical toxicology or efficacy studies of peripheral solid tumors where CNS adverse effects are an experimental confound or a scientific question, RDEA-436's low brain-to-plasma AUC ratio of 0.13 [5] supports its selection over more brain-penetrant MEK inhibitors such as PD-0325901 or selumetinib [6], which have documented CNS exposure and associated neurotoxicity.

Oral Dosing Regimen Design in Mouse Efficacy Studies Requiring High Systemic Exposure

For murine tumor models requiring consistent high-level target engagement via oral gavage, RDEA-436's 85% mouse oral bioavailability [7] reduces the dose required to achieve pharmacologically active plasma concentrations, simplifies formulation requirements, and improves batch-to-batch reproducibility compared to MEK inhibitors with lower or more variable rodent bioavailability.

Quote Request

Request a Quote for RDEA-436

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.